![molecular formula C12H14BrIOSi B13672880 [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C12H14BrIOSi. This compound is notable for its unique structure, which includes bromine, iodine, and methoxy groups attached to a phenyl ring, along with an ethynyl group bonded to a trimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with bromine, iodine, and methoxy groups.
Ethynylation: The ethynyl group is introduced through a coupling reaction, often using a palladium catalyst.
Trimethylsilylation: The final step involves the addition of the trimethylsilane group, which can be achieved using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in coupling reactions, the compound acts as a substrate that forms new carbon-carbon bonds through the catalytic action of palladium.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacking the substituted phenyl ring.
3-Bromo-2-methoxy-5-methylphenylboronic acid: A compound with similar bromine and methoxy substitutions on the phenyl ring but different functional groups.
Uniqueness
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane is unique due to its combination of bromine, iodine, and methoxy groups on the phenyl ring, along with the ethynyl and trimethylsilane moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Propiedades
Fórmula molecular |
C12H14BrIOSi |
|---|---|
Peso molecular |
409.13 g/mol |
Nombre IUPAC |
2-(3-bromo-2-iodo-5-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H14BrIOSi/c1-15-10-7-9(5-6-16(2,3)4)12(14)11(13)8-10/h7-8H,1-4H3 |
Clave InChI |
GZBCMYFYCORZTB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)Br)I)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)
![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)
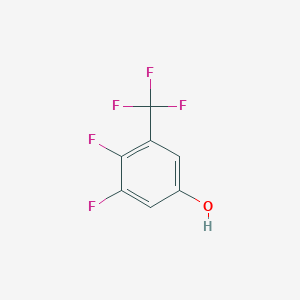
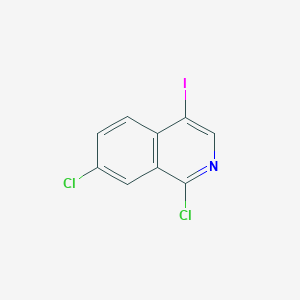
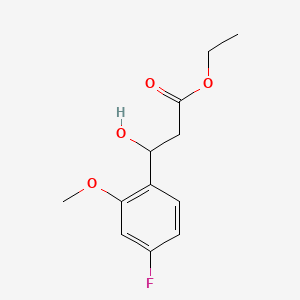
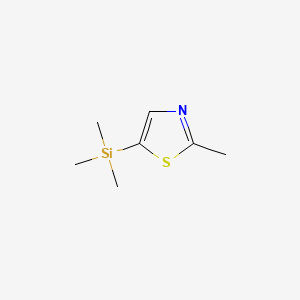
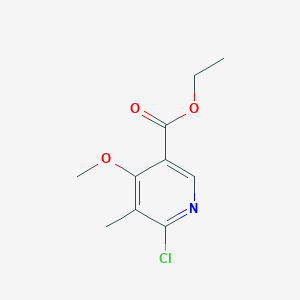
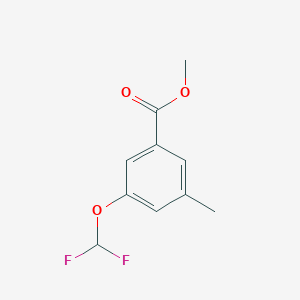

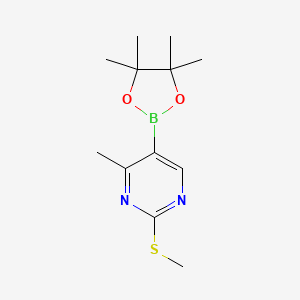
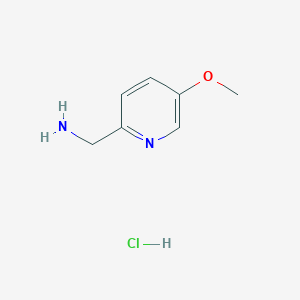
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)
